

CAS number 53267-93-9 properties and uses

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Compound of Interest

Compound Name: *Boc-Tyr(Me)-OH*

Cat. No.: *B558112*

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An In-depth Technical Guide to (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid (CAS Number: 53267-93-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid, commonly known as Boc-O-methyl-L-tyrosine or **Boc-Tyr(Me)-OH**, is a chemically modified amino acid derivative with the CAS number 53267-93-9.^{[1][2]} This compound is a crucial building block in the field of peptide synthesis, particularly in the development of therapeutic peptide candidates.^{[1][3]} Its structure features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl ether on the phenolic hydroxyl group of the tyrosine side chain. This modification enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions and increasing the stability and solubility of the resulting peptides.^[3]

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and relevant experimental protocols for Boc-O-methyl-L-tyrosine. It is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry and drug discovery.

Chemical and Physical Properties

Boc-O-methyl-L-tyrosine is a white to off-white powder. The compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide

(DMSO), and acetone. Key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	53267-93-9	
Molecular Formula	C ₁₅ H ₂₁ NO ₅	
Molecular Weight	295.33 g/mol	
Appearance	White to off-white powder/solid	
Boiling Point	462.0 ± 40.0 °C at 760 mmHg (Predicted)	
Density	1.168 ± 0.06 g/cm ³ (Predicted)	
Melting Point	90.0 to 94.0 °C	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Storage Temperature	0-5 °C	
IUPAC Name	(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid	
Synonyms	Boc-Tyr(Me)-OH, Boc-4-Methoxyphenylalanine, N-Boc-O-methyl-L-tyrosine	

Applications in Research and Drug Development

The primary application of Boc-O-methyl-L-tyrosine lies in its role as a specialized amino acid building block for solid-phase peptide synthesis (SPPS). The Boc protecting group facilitates the stepwise addition of amino acids to a growing peptide chain, while the O-methyl group on

the tyrosine side chain prevents undesirable reactions that can occur with a free hydroxyl group.

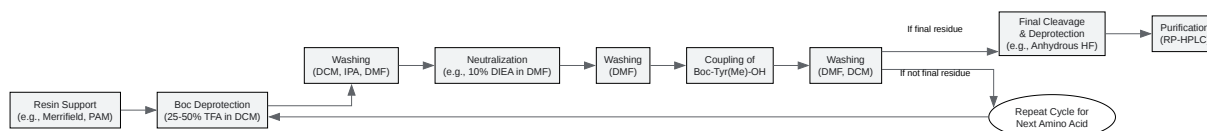
This derivative is particularly valuable in the synthesis of peptide-based pharmaceuticals, including:

- **Vasopressin and Oxytocin Antagonists:** Boc-O-methyl-L-tyrosine is a key component in the synthesis of potent and selective antagonists of vasopressin and oxytocin receptors. These antagonists are instrumental in studying the physiological roles of these hormones and have therapeutic potential in conditions such as preterm labor and hyponatremia. For instance, the vasopressin V1 antagonist d(CH₂)₅Tyr(Me)AVP incorporates this modified amino acid.
- **Opioid Peptidomimetics:** The incorporation of unnatural tyrosine derivatives, including methylated versions, into opioid peptides can lead to ligands with superior potency and receptor selectivity.
- **Enhanced Peptide Properties:** The methylation of the tyrosine hydroxyl group can improve the metabolic stability and pharmacokinetic profile of synthetic peptides, making them more suitable as drug candidates.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized workflow for manual Boc-SPPS, which is a cyclical process involving deprotection, neutralization, and coupling steps.



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General workflow for Boc solid-phase peptide synthesis.

Methodology:

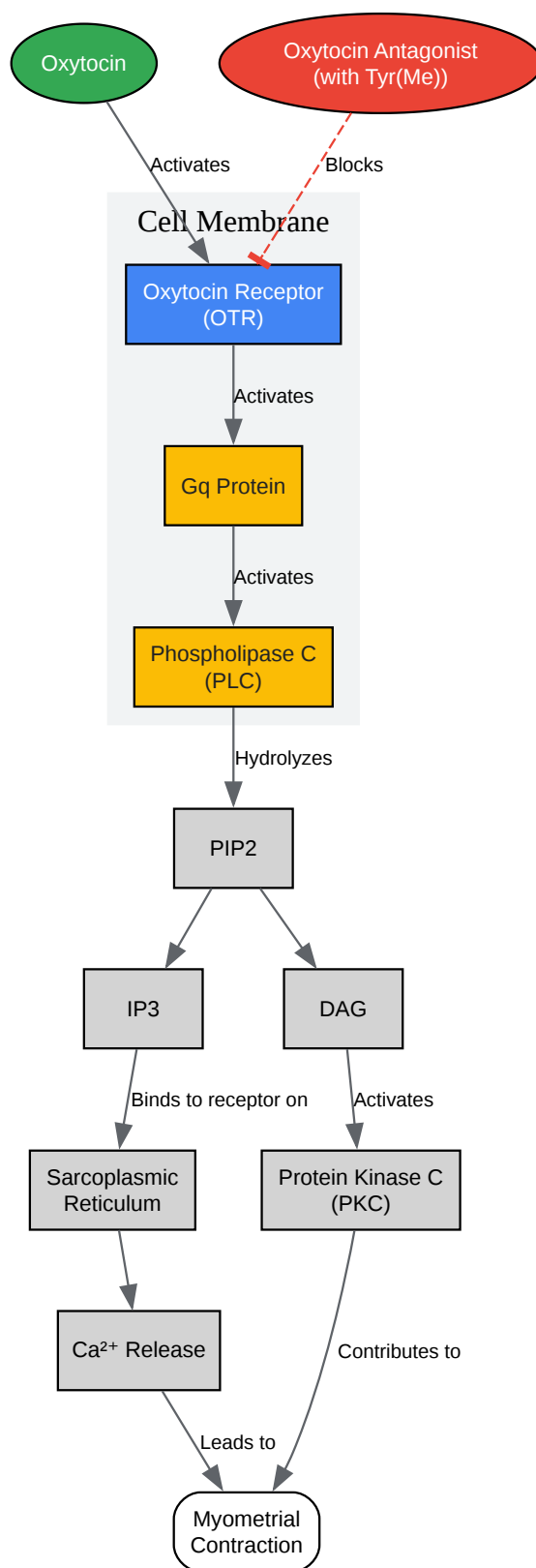
- **Resin Swelling:** The appropriate resin (e.g., Merrifield, PAM) is swollen in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
- **Boc Deprotection:** The Boc protecting group is removed from the N-terminal amino acid of the resin-bound peptide by treatment with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.
- **Washing:** The resin is washed sequentially with DCM, isopropanol (IPA), and dimethylformamide (DMF) to remove residual TFA and byproducts.
- **Neutralization:** The protonated N-terminal amine is neutralized to the free amine using a base, typically 10% diisopropylethylamine (DIEA) in DMF.
- **Coupling:** Boc-O-methyl-L-tyrosine (3-4 equivalents) is pre-activated with a coupling reagent (e.g., HBTU) in DMF in the presence of DIEA. This activated amino acid solution is then added to the resin and allowed to react for 1-2 hours to form the peptide bond. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
- **Washing:** The resin is washed with DMF and DCM to remove excess reagents and byproducts.
- **Repeat Cycle:** Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.
- **Final Cleavage and Deprotection:** Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed. This is commonly achieved using strong acids like anhydrous hydrogen fluoride (HF), often in the presence of scavengers such as anisole to prevent side reactions.
- **Purification:** The crude peptide is precipitated and washed with cold diethyl ether and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action and Signaling Pathways

As Boc-O-methyl-L-tyrosine is a building block, it does not have an intrinsic biological activity. However, the peptides synthesized using this derivative, such as vasopressin and oxytocin antagonists, act on specific G-protein coupled receptors (GPCRs).

Oxytocin Receptor Antagonism

Oxytocin antagonists containing O-methyl-tyrosine block the action of endogenous oxytocin at its receptor (OTR). The OTR is a Gq-coupled receptor. Its activation normally leads to myometrial contractions. Antagonists prevent this signaling cascade.

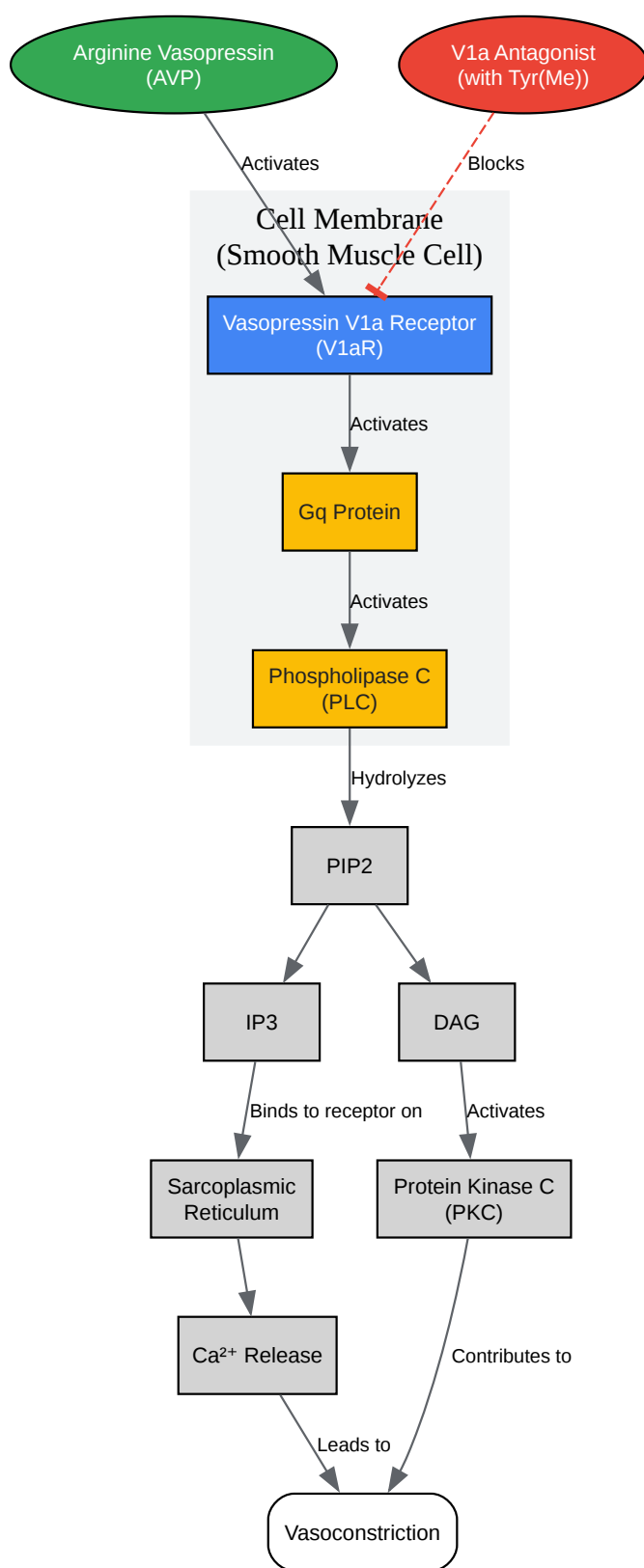


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Oxytocin receptor signaling pathway and its inhibition.

Vasopressin V1a Receptor Antagonism

Similarly, vasopressin antagonists incorporating O-methyl-tyrosine block the V1a receptor, which is also a Gq-coupled receptor. This action inhibits the vasopressor (blood vessel constriction) effects of arginine vasopressin.



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